N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine

Catalog No.
S8209565
CAS No.
M.F
C11H18BrN3
M. Wt
272.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethan...

Product Name

N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine

IUPAC Name

N'-[(2-bromopyridin-4-yl)methyl]-N'-propan-2-ylethane-1,2-diamine

Molecular Formula

C11H18BrN3

Molecular Weight

272.18 g/mol

InChI

InChI=1S/C11H18BrN3/c1-9(2)15(6-4-13)8-10-3-5-14-11(12)7-10/h3,5,7,9H,4,6,8,13H2,1-2H3

InChI Key

DQEBRPALZXHDQM-UHFFFAOYSA-N

SMILES

CC(C)N(CCN)CC1=CC(=NC=C1)Br

Canonical SMILES

CC(C)N(CCN)CC1=CC(=NC=C1)Br

N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine is a chemical compound characterized by its unique structure, which includes a brominated pyridine moiety attached to a diamine backbone. The compound has the following chemical formula: C12H18BrN3, and its molecular weight is approximately 284.19 g/mol. The presence of the bromine atom in the pyridine ring enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

Typical of amines and halogenated compounds. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Acylation Reactions: The amine groups can react with acyl chlorides to form amides.
  • Alkylation Reactions: The primary amine can be alkylated using alkyl halides to generate more complex structures.

These reactions are essential for modifying the compound to enhance its biological properties or for synthesizing analogs.

Research indicates that compounds similar to N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine exhibit significant biological activities, particularly in the realm of pharmacology. They may act as:

  • Antagonists or Agonists: Depending on their structure, similar compounds have been shown to modulate various receptors, including those involved in neurotransmission and metabolic pathways.
  • Potential Therapeutics: Compounds with similar scaffolds have been investigated for their potential in treating conditions such as diabetes and neurological disorders due to their ability to influence glucokinase activity and other metabolic processes.

The synthesis of N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine typically involves several steps:

  • Formation of the Pyridine Intermediate: Starting from 2-bromopyridine, a reaction with an appropriate aldehyde can yield a pyridine derivative.
  • Amine Coupling: The pyridine derivative is then reacted with isopropylethane-1,2-diamine under suitable conditions (e.g., using a solvent like ethanol or dichloromethane) to form the final product.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

These methods ensure high yield and purity of the final compound.

N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific receptors or pathways.
  • Chemical Biology: As a probe for studying biological systems due to its ability to interact with various biomolecules.
  • Research Tools: For investigating metabolic pathways and receptor functions in cellular models.

Interaction studies are crucial for understanding how N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine interacts with biological targets. These studies may include:

  • Binding Affinity Assays: Determining how strongly the compound binds to specific receptors or enzymes.
  • Functional Assays: Evaluating the biological response upon interaction with target proteins.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to predict human responses.

Such studies provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine. Here are some notable examples:

Compound NameStructureKey Features
N1-(6-Bromopyridin-3-yl)methyl-N1-isopropylethane-1,2-diamineContains a different brominated pyridine positionSimilar reactivity but potentially different biological activity
N,N-Dimethyl-N'-(pyridin-4-yl)ethane-1,2-diamineLacks bromination but retains amine functionalityUsed in similar biological assays
4-Amino-N-(pyridinyl)butanamideDifferent chain length but similar amine functionalityInvestigated for metabolic modulation

Uniqueness

The uniqueness of N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine lies in its specific bromination pattern and combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. Its ability to act on specific biological targets while maintaining favorable pharmacokinetic properties makes it a valuable candidate for further research and development.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

271.06841 g/mol

Monoisotopic Mass

271.06841 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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